2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid
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Overview
Description
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The next step involves the formation of the hydroxypropyl group, which can be achieved through the reaction of an appropriate alcohol or aldehyde with the tetrazole derivative . Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while nucleophilic substitution on the tetrazole ring can produce various substituted tetrazole derivatives .
Scientific Research Applications
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The hydroxypropyl group and benzoic acid moiety also contribute to the compound’s overall activity by enhancing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the hydroxypropyl and benzoic acid groups.
2-Hydroxy-3-(1-phenyl-1H-tetrazol-5-yl)propanoic acid: Similar but with a different substitution pattern on the hydroxypropyl group.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different substituents.
Uniqueness
2-((2-Hydroxy-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)amino)benzoic acid is unique due to its combination of a tetrazole ring, hydroxypropyl group, and benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
133506-53-3 |
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Molecular Formula |
C17H17N5O3S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N5O3S/c23-13(10-18-15-9-5-4-8-14(15)16(24)25)11-26-17-19-20-21-22(17)12-6-2-1-3-7-12/h1-9,13,18,23H,10-11H2,(H,24,25) |
InChI Key |
IBVUXVDLWICEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(CNC3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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